molecular formula C12H18N2O2 B13312351 3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid

3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid

Cat. No.: B13312351
M. Wt: 222.28 g/mol
InChI Key: UBHBWFINVWXKBO-UHFFFAOYSA-N
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Description

3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid is an organic compound with the molecular formula C12H18N2O2 It is characterized by the presence of an amino group, a dimethylamino group, and a benzyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a benzylamine derivative with a suitable propanoic acid precursor. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced techniques like chromatography for purification and spectroscopic methods for characterization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, reduced amines, and halogenated benzyl derivatives.

Scientific Research Applications

3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(dimethylamino)propanoic acid: Similar structure but lacks the benzyl group.

    3-(Dimethylamino)propionic acid: Similar structure but lacks the amino and benzyl groups.

Uniqueness

3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid is unique due to the presence of both the dimethylamino and benzyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-(aminomethyl)-3-[4-(dimethylamino)phenyl]propanoic acid

InChI

InChI=1S/C12H18N2O2/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16/h3-6,10H,7-8,13H2,1-2H3,(H,15,16)

InChI Key

UBHBWFINVWXKBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(CN)C(=O)O

Origin of Product

United States

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